molecular formula C14H19NO3 B13554986 Tert-butyl (2-hydroxy-2,3-dihydro-1H-inden-5-YL)carbamate

Tert-butyl (2-hydroxy-2,3-dihydro-1H-inden-5-YL)carbamate

Cat. No.: B13554986
M. Wt: 249.30 g/mol
InChI Key: WGAFAFPFUOFZLC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate indene derivative. One common method involves the use of tert-butyl chloroformate and an indene derivative in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, thiols, and bases such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted carbamates and related derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(2-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways. Its structural features make it a useful tool for understanding enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its carbamate moiety is of interest due to its potential to interact with biological targets such as enzymes and receptors.

Industry: In the industrial sector, tert-butyl N-(2-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the indene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound has a similar carbamate structure but with a different substituent on the nitrogen atom.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Another similar compound with a hydroxyethyl group instead of the indene moiety.

    tert-Butyl N-(2-hydroxyphenyl)carbamate: This compound features a hydroxyphenyl group, providing different chemical and biological properties.

Uniqueness: tert-Butyl N-(2-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate is unique due to the presence of the indene moiety, which imparts distinct chemical and biological properties. The indene structure can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-(2-hydroxy-2,3-dihydro-1H-inden-5-yl)carbamate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-11-5-4-9-7-12(16)8-10(9)6-11/h4-6,12,16H,7-8H2,1-3H3,(H,15,17)

InChI Key

WGAFAFPFUOFZLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(CC(C2)O)C=C1

Origin of Product

United States

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